A-317491 A-317491 A-317491 is a non-nucleotide antagonist of the purinergic receptors P2X3 and P2X2/3 (Kis = 22-92 nM in a calcium influx assay) that is selective over other purinergic and neurotransmitter receptors, ion channels, and enzymes (IC50s = >10 µM). It reduces thermal hyperalgesia induced by complete Freund’s adjuvant in rats (ED50 = 30 µmol/kg, s.c.) and nociceptive responses to chemically-induced pain. Chronic administration of A-317491 (30 µmol/kg, twice daily) reduces early, but not late, phase pain in a mouse model of bone cancer. A-317491 does not readily cross the blood-brain barrier and reduces pain responses when applied topically in a rat model of inflammatory pain, indicating that it acts primarily at peripheral purinergic receptors.
A-317491 is a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. A-317491 transiently attenuates cancer-induced bone pain in mice. A-317491 reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats. A-317491 reduces chronic inflammatory and neuropathic pain in the rat.
Brand Name: Vulcanchem
CAS No.: 475205-49-3
VCID: VC0516514
InChI: InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)/t29-/m0/s1
SMILES: C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O
Molecular Formula: C33H27NO8
Molecular Weight: 565.6 g/mol

A-317491

CAS No.: 475205-49-3

Cat. No.: VC0516514

Molecular Formula: C33H27NO8

Molecular Weight: 565.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

A-317491 - 475205-49-3

Specification

CAS No. 475205-49-3
Molecular Formula C33H27NO8
Molecular Weight 565.6 g/mol
IUPAC Name 5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid
Standard InChI InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)/t29-/m0/s1
Standard InChI Key VQGBOYBIENNKMI-LJAQVGFWSA-N
Isomeric SMILES C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O
SMILES C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O
Canonical SMILES C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

A-317491 (ABT-202) is a small-molecule antagonist with the chemical name 5-([(3-Phenoxybenzyl)[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl)-1,2,4-benzenetricarboxylic acid. Its molecular formula is C₃₃H₂₇NO₈, and it has a molecular weight of 565.57 g/mol . The compound features a stereospecific S-enantiomer configuration, critical for its pharmacological activity, while the R-enantiomer (A-317344) exhibits markedly reduced potency .

Key Structural Features:

  • Stereochemistry: Absolute configuration at the tetralin moiety dictates receptor binding affinity.

  • Functional Groups: Three carboxylic acid groups and a phenoxybenzyl-tetralin amine backbone enable selective interaction with P2X3/P2X2/3 receptors .

Table 1: Structural and Physicochemical Properties of A-317491

PropertyValue
Molecular FormulaC₃₃H₂₇NO₈
Molecular Weight565.57 g/mol
SMILESOC(=O)C1=CC(C(O)=O)=C...
InChI KeyVQGBOYBIENNKMI-LJAQVGFWSA-N
Stereocenters1 (S-configuration)

Mechanism of Action: Targeting P2X3/P2X2/3 Receptors

Receptor Selectivity and Antagonism

A-317491 selectively inhibits P2X3 homomeric and P2X2/3 heteromeric receptors, which are ATP-gated ion channels predominantly expressed on sensory neurons . These receptors mediate nociceptive signaling by amplifying ATP release during tissue injury or inflammation.

  • In Vitro Potency:

    • Blocks recombinant human P2X3 receptors with a Kᵢ of 22–92 nM .

    • Antagonizes rat P2X2/3 receptors (Kᵢ = 92 nM) .

    • 1,000-fold selectivity over other P2X (P2X1, P2X2, P2X4) and P2Y receptors .

  • Stereospecificity: The S-enantiomer (A-317491) is 100–1,000 times more potent than the R-enantiomer (A-317344) .

Table 2: In Vitro Activity of A-317491 Against P2X Receptors

Receptor SubtypeKᵢ (nM)Species
P2X322Human
P2X2/392Rat
P2X1>10,000Human
P2X4>10,000Human

Electrophysiological and Functional Effects

  • Calcium Flux Inhibition: A-317491 suppresses α,β-methylene ATP (α,β-meATP)-induced calcium influx in dorsal root ganglion (DRG) neurons (IC₅₀ = 15 nM) .

  • Current Blockade: Reversibly inhibits ATP-evoked currents in HEK293 cells expressing P2X3 receptors (IC₅₀ = 97 nM) .

Pharmacological Efficacy in Preclinical Pain Models

Chronic Inflammatory Pain

In the complete Freund’s adjuvant (CFA) model:

  • Thermal Hyperalgesia: Subcutaneous (s.c.) administration reduced hyperalgesia (ED₅₀ = 30 μmol/kg) .

  • Mechanical Hyperalgesia: Reversed by 72% at 10 mg/kg s.c. .

  • Peripheral vs. Central Action: Intraplantar (ED₅₀ = 300 nmol) and intrathecal (ED₅₀ = 30 nmol) routes were effective, suggesting dual spinal and peripheral mechanisms .

Neuropathic Pain

In chronic constriction injury (CCI) and L5-L6 nerve ligation models:

  • Mechanical Allodynia: Intrathecal A-317491 attenuated allodynia (ED₅₀ = 10 nmol) without motor impairment .

  • Thermal Hyperalgesia: Systemic administration showed ED₅₀ = 10–15 μmol/kg .

Acute and Visceral Pain

  • Inefficacy: A-317491 failed to reduce nociception in acute thermal (tail-flick) or visceral pain (writhing) models (ED₅₀ >100 μmol/kg) .

ModelEndpointED₅₀ (Route)
CFA-Induced InflammationThermal Hyperalgesia30 μmol/kg (s.c.)
CCI NeuropathyMechanical Allodynia10 nmol (i.t.)
Formalin TestPhase II Nociception10 nmol (i.t.)

Pharmacokinetics and Biodistribution

  • Peripheral Dominance: Limited blood-brain barrier penetration (brain-to-plasma ratio = 0.05 at 1 h post-dose) .

  • Plasma Exposure: Dose-dependent plasma concentrations observed after s.c. administration (3–30 mg/kg) .

  • Metabolism: Predominantly renal excretion with minimal hepatic metabolism .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator